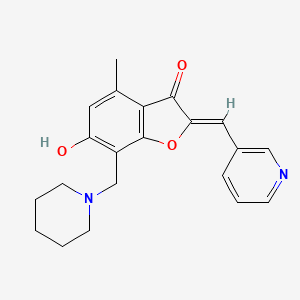

(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14-10-17(24)16(13-23-8-3-2-4-9-23)21-19(14)20(25)18(26-21)11-15-6-5-7-22-12-15/h5-7,10-12,24H,2-4,8-9,13H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQLIFSARUNBB-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperidine and pyridine groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the double bonds or functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could result in saturated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating a dose-dependent response in cell viability assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12.0 | Inhibition of DNA synthesis |

Neuropharmacological Effects

The piperidine moiety in the compound is known for its neuroactive properties. Studies have suggested that derivatives containing piperidine can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may lead to potential therapeutic effects in neurological disorders such as depression and schizophrenia.

Case Study:

A study conducted on animal models demonstrated that administration of the compound resulted in significant improvements in behavioral tests associated with depression, indicating its potential as an antidepressant.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Antifungal |

Structure-Activity Relationship (SAR)

Understanding the SAR of (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is crucial for optimizing its pharmacological properties. Modifications to the benzofuran core and substitution patterns can significantly influence its biological activity.

Key Findings:

- Substituents on the piperidine ring enhance binding affinity to target receptors.

- Hydroxyl groups increase solubility and bioavailability.

- The presence of the pyridine moiety contributes to improved interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Moiety

The piperidin-1-ylmethyl group at C7 in the target compound is structurally distinct from related derivatives:

- Compound 5 (): Features a piperidin-1-ylmethyl group without methyl substitution. It was synthesized in 23% yield (step 1) and 14% (step 2), with a yellow solid form.

- Compound 6 (): Incorporates 3-methylpiperidin-1-ylmethyl , improving yield to 68% (step 2) and forming a yellow solid.

- Compound 7 (): Uses 4-methylpiperidin-1-ylmethyl , resulting in lower step 1 yield (10%) but higher step 2 yield (73%).

- : A derivative with piperazin-1-ylmethyl (a seven-membered ring) and indole substituents shows enhanced solubility due to the basic nitrogen in piperazine .

Key Insight : Methylation on the piperidine ring (e.g., 3- or 4-methyl) improves synthetic yields compared to unsubstituted piperidine, likely due to steric or electronic effects stabilizing intermediates .

Variations in the Benzylidene/Arylidene Group

The pyridin-3-ylmethylene group at C2 distinguishes the target compound from analogues with other aryl substituents:

- Compound 6v (): Features 3-hydroxy-4-methoxybenzylidene , yielding 63.2% with a melting point of 187.6–188.5°C.

- Compound 6w (): Contains 3,4-dimethoxybenzylidene , achieving 93.5% yield and higher melting point (218.9–219.6°C), suggesting increased crystallinity from methoxy groups .

- Compound A6 (): Substituted with quinolin-5-ylmethylene, which may enhance π-π stacking in biological targets due to the extended aromatic system .

- : A pyridin-4-ylmethylene analogue showed activity as a kinase inhibitor, highlighting the importance of nitrogen positioning (3- vs. 4-pyridinyl) for target specificity .

Key Insight: Electron-donating groups (e.g., methoxy, hydroxy) on the benzylidene moiety improve yields and thermal stability, while heteroaromatic substituents (pyridinyl, quinolinyl) modulate biological activity .

Physicochemical Properties

*Estimated based on formula C23H23N3O4.

Key Insight : Higher molecular weight and polar substituents (e.g., piperidinylmethyl) may reduce melting points and increase solubility in protic solvents .

Biological Activity

(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including hydroxyl, piperidine, and pyridine moieties.

Antibacterial Activity

Recent studies have assessed the antibacterial efficacy of this compound against various bacterial strains.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 24 |

| Escherichia coli | 0.025 mg/mL | 22 |

| Bacillus subtilis | 0.030 mg/mL | 20 |

| Pseudomonas aeruginosa | 0.050 mg/mL | 18 |

The compound demonstrated significant antibacterial activity with MIC values ranging from 0.015 to 0.050 mg/mL against the tested strains, particularly effective against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Candida albicans | 0.020 mg/mL | 21 |

| Aspergillus niger | 0.035 mg/mL | 19 |

The antifungal tests revealed effective inhibition of Candida albicans and Aspergillus niger, with MIC values indicating a strong potential for therapeutic applications in fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated through in vitro studies on various cancer cell lines.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal carcinoma) | <10 |

| MDA-MB231 (Breast carcinoma) | <15 |

| PC3 (Prostate carcinoma) | <12 |

The compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value lower than 10 µM, indicating a strong potential for further development as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Cell Cycle Interference : Its interaction with cancer cell lines suggests a mechanism that disrupts normal cell cycle progression.

- Receptor Binding : The presence of the piperidine moiety may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound structure, highlighting modifications that enhance potency or selectivity.

- Synthesis and Evaluation : A study synthesized derivatives with varied substituents on the piperidine ring, leading to enhanced antibacterial activity against resistant strains .

- Structure-Activity Relationship (SAR) : Research indicated that hydroxyl substitutions at specific positions significantly improved both antibacterial and antifungal activities .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one?

Methodological Answer: The synthesis of benzofuran derivatives often involves multi-step protocols. For example, analogous compounds (e.g., benzofuran-quinoline hybrids) are synthesized via condensation reactions between aldehydes and ketones in ethanol with sodium ethoxide catalysis . Key steps include:

- Aldol condensation : Introduce the pyridinylmethylene group via reaction between pyridine-3-carbaldehyde and the benzofuran core.

- Piperidin-1-ylmethyl incorporation : Use Mannich reactions with piperidine and formaldehyde under controlled pH (pH 6.5–7.0) to avoid side reactions .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol improves purity .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the pyridin-3-ylmethylene substituent?

Methodological Answer:

- NMR spectroscopy : The coupling constant () between the vinylic protons (H-C=C-H) in H NMR distinguishes Z/E isomers. For Z-configuration, values typically range from 10–12 Hz due to cis-proximity, whereas E-isomers show lower coupling .

- X-ray crystallography : Definitive confirmation requires single-crystal X-ray diffraction, as seen in structurally related benzofuran-spiro compounds .

- Computational modeling : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values for Z/E configurations .

Q. What analytical methods are suitable for assessing purity and residual solvents in this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 254 nm .

- Residual solvent analysis : Gas chromatography (GC) with headspace sampling detects solvents like ethanol or dichloromethane, adhering to ICH Q3C guidelines .

- Elemental analysis : Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the piperidin-1-ylmethyl group?

Methodological Answer:

- Analog synthesis : Replace the piperidine moiety with morpholine, pyrrolidine, or acyclic amines to assess steric/electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with activity .

- Molecular docking : Use Discovery Studio or AutoDock to model interactions between the piperidinyl group and active-site residues .

Q. What computational approaches resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

- Conformational analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution. NMR chemical shifts calculated for each conformer are averaged and compared to experimental data .

- Solvent effects : Use the polarizable continuum model (PCM) in DFT calculations to account for solvent-induced shifts in UV-Vis or IR spectra .

- Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD) metrics for H/C NMR shifts (>1 ppm RMSD suggests misassignment) .

Q. How can researchers address low aqueous solubility of this compound in pharmacokinetic studies?

Methodological Answer:

- Salt formation : Synthesize hydrochloride or phosphate salts by reacting the free base with HCl or H₃PO₄ in ethanol .

- Cocrystallization : Explore coformers like succinic acid or PEG 4000 to enhance solubility via hydrogen-bonding interactions .

- Nanoformulation : Prepare liposomal suspensions using phosphatidylcholine/cholesterol (7:3 molar ratio) and characterize particle size via dynamic light scattering (DLS) .

Q. What strategies mitigate instability of the benzofuran-3(2H)-one core under acidic conditions?

Methodological Answer:

- Protecting groups : Temporarily protect the 6-hydroxy group with acetyl or tert-butyldimethylsilyl (TBDMS) groups during synthesis .

- pH optimization : Conduct reactions in buffered solutions (pH 6.0–7.0) to prevent lactone ring opening .

- Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.